Lipophilicity (logP) Differentiation vs. N‑(Diphenylmethyl)‑2‑methylcyclopropanecarboxamide
N‑(Diphenylmethyl)cyclopropanecarboxamide exhibits a calculated logP of 3.47, which is 0.30 log units higher than that of its closest cyclopropane-containing analog, N‑(diphenylmethyl)‑2‑methylcyclopropanecarboxamide (logP = 3.17) . This difference corresponds to an approximately 2‑fold greater predicted partition coefficient, suggesting enhanced membrane partitioning for the target compound.
| Evidence Dimension | Calculated partition coefficient (logP) |
|---|---|
| Target Compound Data | logP = 3.4663 |
| Comparator Or Baseline | N‑(Diphenylmethyl)‑2‑methylcyclopropanecarboxamide: logP = 3.17 |
| Quantified Difference | ΔlogP ≈ +0.30 (≈2‑fold higher lipophilicity) |
| Conditions | In silico prediction; ChemDiv and ChemBridge computational models |
Why This Matters
Higher logP can improve blood‑brain barrier penetration and intracellular target engagement—a critical consideration for CNS‑oriented screening libraries.
